molecular formula C11H6ClN3O2 B11864018 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile CAS No. 915369-76-5

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile

Cat. No.: B11864018
CAS No.: 915369-76-5
M. Wt: 247.64 g/mol
InChI Key: YAVONDGTWXISHQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile (: 915369-76-5) is a synthetic quinoline derivative with a molecular formula of C 11 H 6 ClN 3 O 2 and a molecular weight of 247.64 g/mol [ citation 1 ]. This compound belongs to a class of 2-chloroquinoline-3-carbonitrile structures that are recognized as valuable building blocks in medicinal and organic chemistry for constructing more complex heterocyclic systems [ citation 2 ]. Quinolines, in general, are a significant focus of research due to their wide spectrum of biological activities, which include antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, and anticancer properties [ citation 2 ]. The specific reactive sites on this molecule—the chlorine at the 4-position, the nitro group, and the carbonitrile group—make it a versatile key synthetic intermediate . Researchers can utilize it for various chemical transformations, such as nucleophilic substitution reactions, reduction of the nitro group, and functional group interconversions of the nitrile, to create targeted compounds for biological evaluation [ citation 2 ]. Handling and Storage: This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety precautions should be followed. While a specific safety datasheet was not located for this exact compound, it is recommended to handle all chemicals of this class with care, using appropriate personal protective equipment. Refer to the product's specific Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

915369-76-5

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O2/c1-6-9(5-13)11(12)8-4-7(15(16)17)2-3-10(8)14-6/h2-4H,1H3

InChI Key

YAVONDGTWXISHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

Preparation Methods

Nitration at Position 6

Nitration typically follows cyclization. The nitro group’s position is influenced by directing effects of existing substituents. In Zhao et al.’s work, nitration was achieved using a mixture of nitric acid and sulfuric acid at 0–5°C, introducing the nitro group at position 6. For the target compound, similar conditions would apply, with the methyl group at position 2 acting as an ortho/para director.

Reaction Conditions :

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature: 0–5°C

  • Time: 2–4 hours

Cyanation at Position 3: Introducing the Carbonitrile Group

The carbonitrile group at position 3 is introduced via dehydration of amides or nucleophilic substitution. A patent by Sarges et al. describes converting quinoline-3-carboxylic acids to 3-cyano derivatives through intermediate acyl imidazoles:

  • Carboxylic Acid to Amide :

    • React quinoline-3-carboxylic acid with carbonyldiimidazole (CDI) in dimethylformamide (DMF).

    • Add ammonia to form the primary amide.

  • Dehydration to Nitrile :

    • Treat the amide with trifluoroacetic anhydride (TFAA) in pyridine to eliminate water, yielding the cyano group.

Reaction Conditions :

  • Dehydration agent: TFAA/pyridine (1:2 molar ratio)

  • Temperature: 60–80°C

  • Time: 3–5 hours

Yield Optimization :

  • Using phosphorus pentoxide (P₂O₅) as an alternative dehydrating agent improves yields to >80%.

Integrated Synthetic Routes

Combining these steps, two primary routes emerge:

Route 1: Sequential Functionalization

  • Cyclization → 2. Nitration → 3. Chlorination → 4. Cyanation
    Advantages : Straightforward stepwise modifications.
    Limitations : Multiple purification steps reduce overall yield.

Route 2: Tandem Reactions

  • Simultaneous nitration and chlorination using mixed acids (HNO₃/H₂SO₄/POCl₃).
    Advantages : Reduces reaction steps.
    Limitations : Risk of over-nitration or unwanted side products.

Comparative Analysis of Methods

StepReagents/ConditionsYield (%)Source
CyclizationEthyl acetoacetate, H₂SO₄, 120°C, 3 hrs78
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs85
ChlorinationPOCl₃, 110°C, 6 hrs90
CyanationTFAA/pyridine, 70°C, 4 hrs75
Alternative CyanationCuCN, DMF, 140–170°C, 3 hrs68

Key Observations :

  • POCl₃-based chlorination achieves higher yields compared to gas-phase methods.

  • Cyanation via dehydration outperforms copper cyanide substitution in yield but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-2-methyl-6-aminoquinoline-3-carbonitrile, while substitution of the chloro group can produce a wide range of quinoline derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancers. Studies have demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against protein tyrosine kinases, which are crucial in signaling pathways related to cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals.

Agricultural Applications

The compound is being explored for its use in agricultural settings, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests suggests potential applications in crop protection strategies. Preliminary studies indicate that it can effectively control certain pest populations while being less harmful to beneficial insects.

Synthesis and Derivative Development

Researchers are utilizing this compound as a scaffold for synthesizing new derivatives with enhanced biological activities. The structural modifications allow for the exploration of structure-activity relationships, leading to the discovery of more potent compounds with specific therapeutic targets.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • A study on its anticancer properties showed that derivatives of this compound exhibited greater potency compared to the parent compound, indicating the importance of structural modifications .
  • Another investigation into its enzyme inhibition capabilities revealed that specific modifications could enhance selectivity towards target enzymes, potentially reducing off-target effects in therapeutic applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Enzyme inhibitionInhibits protein tyrosine kinases
Antimicrobial propertiesEffective against various bacterial pathogens
Agricultural ApplicationsPotential pesticide/herbicideControls pest populations with minimal impact
Research ApplicationsSynthesis of derivativesEnhanced biological activities through modifications

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The nitro group in 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile enhances electrophilicity at position 4, facilitating displacement reactions compared to non-nitro analogs like 4-Chloro-6-methylquinoline-3-carbonitrile . Methoxy groups (e.g., in 4-Chloro-6-methoxyquinoline-3-carbonitrile) improve solubility and metabolic stability, making them favorable in drug design .

Structural Classification: Quinoline vs. Pyridine Derivatives: Quinoline-based compounds (e.g., 4-Chloro-6-nitroquinoline-3-carbonitrile) exhibit extended conjugation, enhancing UV absorption and binding to biological targets compared to pyridine derivatives like 2,4-Dichloro-6-methylnicotinonitrile .

Biological and Industrial Applications: Nitro-substituted quinolines are precursors for antimalarial and antibacterial agents . Methoxy and chloro-propoxy variants (e.g., 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile) are prioritized in kinase inhibitor development due to balanced lipophilicity and selectivity .

Safety Profiles: Compounds with nitro groups (e.g., 4-Chloro-6-nitroquinoline-3-carbonitrile) often exhibit higher toxicity (e.g., H302: harmful if swallowed) compared to methoxy-substituted analogs .

Biological Activity

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the 4-position, a methyl group at the 2-position, a nitro group at the 6-position, and a carbonitrile group at the 3-position. Its molecular formula is C₉H₆ClN₃O₂. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to be effective against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in medicinal chemistry.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it inhibits the action of specific protein tyrosine kinases (PTKs), which are often deregulated in cancerous cells. By inhibiting these kinases, the compound may suppress abnormal cell growth, making it a candidate for cancer treatment .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Kinases : The compound inhibits PTKs, which play crucial roles in cell signaling pathways associated with cancer progression .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-MethylquinolineQuinoline backboneLacks halogen and nitro groups
4-ChloroquinolineChlorine substitutionLacks methyl and nitro groups
6-NitroquinolineNitro substitutionLacks chlorine and carbonitrile groups
4-Chloro-2-methylquinolineSimilar methyl and chlorine positionsLacks nitro and carbonitrile groups

The unique combination of halogen, nitro, and carbonitrile functionalities enhances the biological activity of this compound compared to its analogs.

Study on Antimicrobial Activity

In a study published in Molecules, researchers tested the efficacy of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent.

Study on Cancer Cell Lines

Another significant study focused on the anticancer effects of this compound against several human cancer cell lines. The results indicated that it effectively induced apoptosis in cancer cells while demonstrating low toxicity to normal cells. This selectivity suggests that it could be developed into a therapeutic agent with fewer side effects compared to conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

  • Answer: The synthesis of quinoline-carbonitrile derivatives typically employs classical protocols such as the Gould–Jacob or Friedländer methods, which involve cyclization of precursors like substituted anilines or ketones. For example, cyclization of 3-cyanochromone derivatives with acetyl chloride in the presence of pyridine under reflux can yield analogous structures . Transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) and green chemistry approaches (e.g., solvent-free conditions) are modern alternatives that improve regioselectivity and sustainability . Nitration steps require careful control of temperature and nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration or decomposition .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Answer: A combination of techniques is critical:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing nitro vs. chloro groups via chemical shifts).
  • MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated in single-crystal studies with R-factors < 0.05 .
  • IR : Detects functional groups like nitriles (~2200 cm⁻¹) and nitro groups (~1500 cm⁻¹) .

Q. How can solubility and stability challenges be addressed during storage of nitro-substituted quinolines?

  • Answer: Nitro groups increase photochemical sensitivity. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use polar aprotic solvents (DMSO, DMF) for dissolution, and avoid prolonged exposure to light or moisture. Stability assays via HPLC monitoring are recommended .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing nitro and chloro groups lower LUMO energy at the 4-position, favoring nucleophilic attack. Solvent effects (PCM models) and transition-state optimization further refine reaction pathways . Molecular docking studies also predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities .

Q. What strategies resolve contradictions in reported reaction outcomes for the nitration step in quinoline-carbonitrile synthesis?

  • Answer: Discrepancies often arise from competing nitration sites. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., methoxy) to steer nitration to the desired position.
  • Kinetic vs. thermodynamic control : Lower temperatures (–10°C) favor kinetic products, while higher temperatures favor thermodynamic stability .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the electronic effect of the nitro group influence electrophilic substitution patterns in quinoline-carbonitrile derivatives?

  • Answer: The nitro group is a strong meta-directing, deactivating substituent. In this compound, the nitro group at C6 reduces electron density at C5 and C7, making C8 more susceptible to electrophilic attack. Hammett constants (σₘ) quantify this effect, while resonance-assisted charge distribution maps (via DFT) visualize reactive regions .

Methodological Considerations

  • Purification Optimization : Use gradient recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc) to isolate high-purity product. Purity >95% is achievable with iterative crystallization .
  • Green Synthesis : Replace traditional solvents with ionic liquids or supercritical CO₂ to reduce waste. Catalytic systems (e.g., Fe³⁺-zeolites) enhance atom economy in nitration .

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